

Sodium Anthranilate: A Versatile Reagent in Modern Organic Synthesis

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Compound of Interest

Compound Name: **Sodium anthranilate**

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A Technical Guide for Researchers and Drug Development Professionals

Sodium anthranilate, the sodium salt of the aromatic amino acid anthranilic acid, has emerged as a pivotal building block in the synthesis of a diverse array of organic molecules, particularly heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a nucleophilic amine and a carboxylate group, allows for a wide range of chemical transformations. This guide provides an in-depth overview of the core applications of **sodium anthranilate** in organic synthesis, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its practical application in the laboratory.

Core Physicochemical Properties and Handling

Sodium anthranilate is a white to off-white crystalline powder, soluble in water and alcohols. [1][2] It is essential to handle this compound with appropriate personal protective equipment, as it can cause skin and eye irritation.[3] For detailed safety information, consulting the material safety data sheet (MSDS) is recommended.

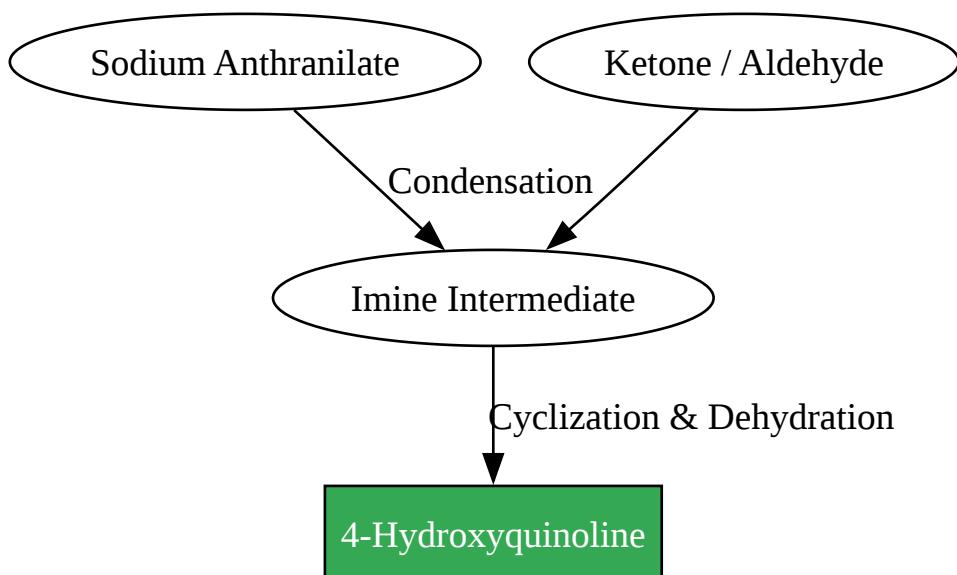
Property	Value	Reference
Molecular Formula	C ₇ H ₆ NNaO ₂	[3]
Molecular Weight	159.12 g/mol	[3]
Appearance	White to off-white crystalline powder	[1][2]
Solubility	Soluble in water and alcohol	[2]

Key Synthetic Applications

Sodium anthranilate serves as a versatile precursor in a variety of named reactions and synthetic strategies. Its utility is often realized through the *in situ* formation from anthranilic acid and a base, or by direct use of the pre-formed salt.

Synthesis of Quinolines and Quinazolinones (Niementowski Reaction)

The Niementowski reaction is a classic method for the synthesis of 4-hydroxyquinolines and quinazolin-4(3H)-ones from anthranilic acid (or its salt) and carbonyl compounds or amides, respectively.[2][4] The reaction typically requires elevated temperatures, although microwave-assisted methods have been developed to improve yields and reduce reaction times.[1][4]



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Experimental Protocol: Microwave-Assisted Synthesis of Quinolone Derivatives[1]

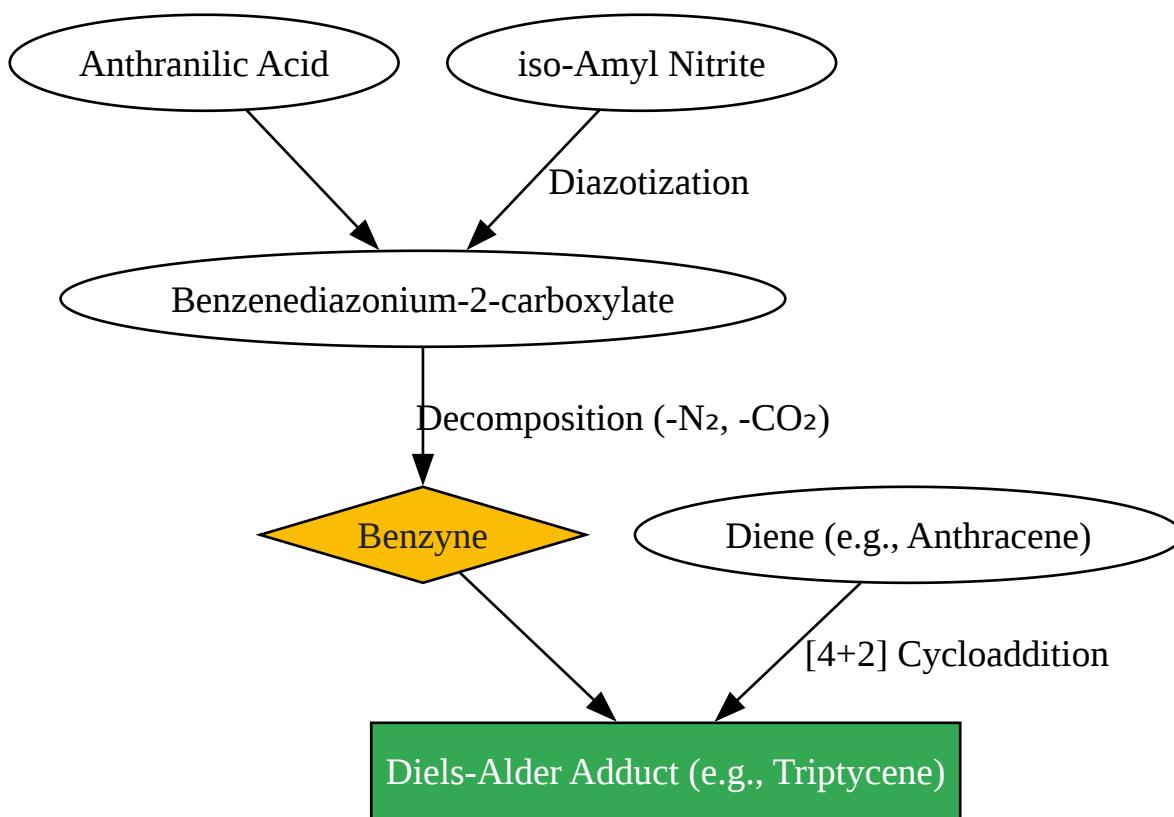
This protocol describes a general procedure for the Niementowski reaction using microwave irradiation and a clay catalyst.

- **Reactant Mixture:** In a microwave-safe vessel, combine anthranilic acid (0.01 mol) and the desired ketone (e.g., ethyl methyl ketone, 0.01 mol) or urea (0.02 mol).
- **Catalyst Addition:** Add a catalytic amount of organic clay (e.g., red, white, or black clay).
- **Microwave Irradiation:** Irradiate the solvent-free mixture in a microwave reactor for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC) using a pet ether:ethyl acetate (7:3) mobile phase.
- **Work-up:** After completion, add ethanol to the reaction mixture to dissolve the product.
- **Isolation:** Filter the mixture to remove the catalyst. The catalyst can be washed with hot ethanol.
- **Purification:** Evaporate the solvent from the filtrate under reduced pressure and purify the crude product by recrystallization from a suitable solvent.

Reactants	Product	Catalyst	Time (Microwave)	Yield	Reference
Anthranilic acid, Cyclohexanone	1,2,3,4-Tetrahydroacridine	Red Clay	10 min	85%	[1]
Anthranilic acid, Urea	Quinazoline-2,4(1H,3H)-dione	Black Clay	15 min	92%	[1]

Generation of Benzyne for Diels-Alder Reactions

Sodium anthranilate is a convenient precursor for the *in situ* generation of benzyne, a highly reactive intermediate. Diazotization of anthranilic acid with an alkyl nitrite, such as isoamyl nitrite, in an aprotic solvent leads to the formation of a benzenediazonium-2-carboxylate, which readily decomposes to benzyne, nitrogen, and carbon dioxide.^{[5][6]} The generated benzyne can be trapped by a diene in a [4+2] cycloaddition reaction to form complex polycyclic aromatic compounds.



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Experimental Protocol: Synthesis of Triptycene^[5]

This procedure details the synthesis of triptycene via the *in situ* generation of benzyne from anthranilic acid.

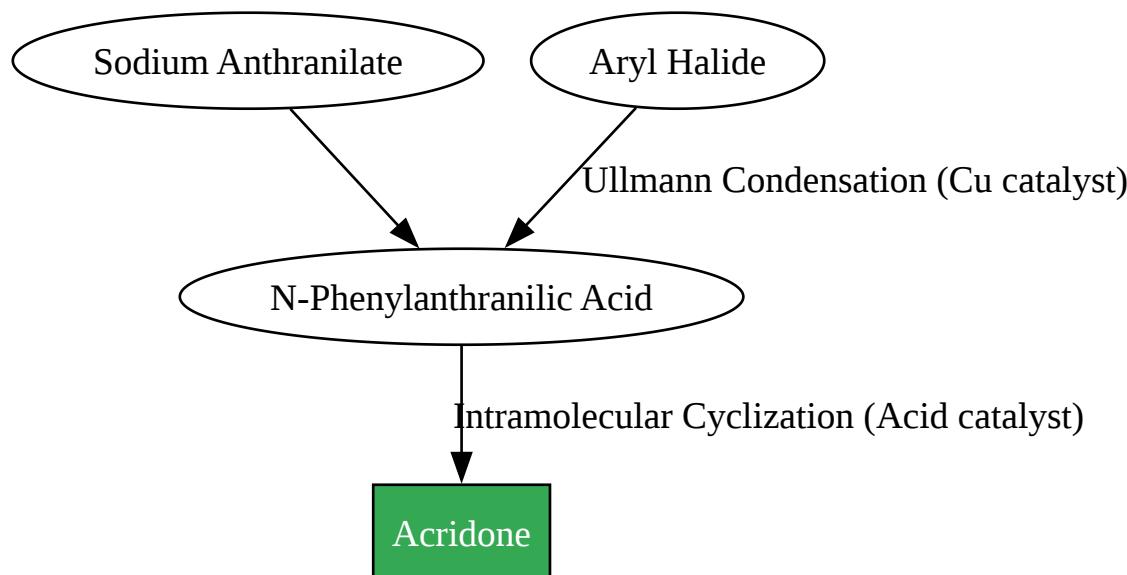
- Reaction Setup: To a large reaction tube, add anthracene (400 mg), isoamyl nitrite (0.4 mL), 1,2-dimethoxyethane (glyme, 4 mL), and a boiling chip.
- Heating: Heat the mixture to a gentle reflux using a sand bath.

- **Addition of Anthranilic Acid:** Prepare a solution of anthranilic acid (520 mg) in glyme (2 mL). Add this solution dropwise to the refluxing mixture over a period of 20 minutes through a septum.
- **Reaction Completion:** Continue refluxing for an additional 10 minutes after the addition is complete.
- **Cooling and Precipitation:** Allow the reaction mixture to cool to room temperature. The product, triptycene, will precipitate from the solution.
- **Isolation:** Collect the solid product by vacuum filtration and wash it with cold glyme.
- **Purification:** Recrystallize the crude triptycene from a suitable solvent if necessary.

Diene	Product	Yield	Reference
Anthracene	Triptycene	50-75%	[7]
Furan	1,4-Epoxy-1,4-dihydronaphthalene	75-88%	[7]

Synthesis of Acridones

Acridones are a class of nitrogen-containing heterocyclic compounds with a variety of biological activities. A common synthetic route involves the intramolecular cyclization of N-phenylanthranilic acids. **Sodium anthranilate** can be used in the initial step to prepare the N-phenylanthranilic acid intermediate via an Ullmann condensation with an aryl halide. The subsequent acid-catalyzed cyclization yields the acridone core.



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Experimental Protocol: Synthesis of N-Phenylanthranilic Acid and Acridone[8]

This two-step procedure outlines the synthesis of acridone from o-chlorobenzoic acid and aniline, which is analogous to using **sodium anthranilate**.

Step 1: Synthesis of N-Phenylanthranilic Acid

- **Reaction Mixture:** In a flask equipped with a reflux condenser and a stirrer, combine o-chlorobenzoic acid (23.5 g, 0.15 mole), aniline (42 g, 0.45 mole), anhydrous potassium carbonate (16.5 g, 0.12 mole), and a catalytic amount of copper oxide (0.2 g).
- **Heating:** Heat the mixture to reflux for 4 hours.
- **Work-up:** After cooling, add water (300 cc) and steam distill the mixture to remove excess aniline.
- **Purification:** Decolorize the hot solution with charcoal, filter, and acidify the filtrate with concentrated hydrochloric acid.
- **Isolation:** Collect the precipitated N-phenylanthranilic acid by filtration, wash with water, and dry. The yield is typically 28-30 g (87-94%).

Step 2: Synthesis of Acridone

- Reaction Mixture: In a 500-cc flask, dissolve N-phenylanthranilic acid (42.7 g, 0.2 mole) in concentrated sulfuric acid (100 cc).
- Heating: Heat the solution on a boiling water bath for 4 hours.
- Precipitation: Pour the hot solution into 1 L of boiling water.
- Isolation: Filter the yellow precipitate after boiling for five minutes.
- Purification: Boil the moist solid with a solution of sodium carbonate (30 g in 400 cc of water) for five minutes, collect the solid by suction filtration, and wash well with water. The yield of acridone is 37-38 g (95-97%).

Ullmann Condensation for N-Aryl Anthranilic Acids

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. **Sodium anthranilate** can serve as the amine component, reacting with various aryl halides to produce N-aryl anthranilic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, such as Mefenamic acid.[9][10]

Experimental Protocol: Synthesis of Mefenamic Acid[9]

This protocol describes the synthesis of Mefenamic acid via an Ullmann-type reaction.

- Reaction Mixture: A mixture of potassium o-bromobenzoate (can be conceptually replaced with **sodium anthranilate** and an appropriate base), 2,3-dimethylaniline, and cupric acetate is heated in a suitable solvent (e.g., bis-(2-methoxyethyl)ether).
- Heating: The mixture is gradually heated with stirring.
- Acidification: The hot reaction mixture is then acidified with concentrated hydrochloric acid.
- Work-up: Water is added to the acidified mixture, which is then allowed to cool, leading to the precipitation of the product.

- Isolation and Purification: The crude product is collected by filtration and purified by recrystallization.

Aryl Halide	Amine	Product	Catalyst	Yield	Reference
O- Bromobenzoic acid (potassium salt)	2,3-Dimethylaniline	Mefenamic Acid	Cupric Acetate	High	[9]
O- Chlorobenzoic acid	2,3-Dimethylaniline	Mefenamic Acid	Copper Catalyst	Not specified	[10]

Conclusion

Sodium anthranilate is a readily available and versatile reagent with broad applicability in organic synthesis. Its ability to participate in fundamental transformations such as the Niementowski reaction, benzyne formation, and Ullmann condensation makes it an invaluable tool for the construction of complex heterocyclic and polycyclic aromatic systems. The protocols and data presented in this guide are intended to serve as a practical resource for chemists engaged in synthetic methodology development and drug discovery, enabling the efficient utilization of this important synthetic precursor.

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